molecular formula C21H14Cl2N2O2 B163371 N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide CAS No. 388086-13-3

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Cat. No. B163371
M. Wt: 397.2 g/mol
InChI Key: HUGVXMJZAPFVHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named “5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography. For example, the structure of “5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .

Scientific Research Applications

Antibacterial Properties

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been studied for its potential antibacterial properties. A study by Aswathy et al. (2017) synthesized a similar compound, NBBPA, and found it to exhibit moderate antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting its potential in combating drug-resistant bacterial strains (Aswathy et al., 2017).

Antitumor Potential

Another significant area of research is the compound's potential antitumor activity. A study by Yurttaş et al. (2015) explored derivatives of a related structure, N-[4-(benzothiazole-2-yl)phenyl]acetamide, finding considerable anticancer activity against certain cancer cell lines. This suggests the possible utility of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide in cancer research and treatment (Yurttaş et al., 2015).

Antimicrobial and Antifungal Applications

The compound has also been investigated for antimicrobial and antifungal activities. Patel et al. (2011) synthesized related compounds that showed good activity against various microbes, suggesting the compound's potential in developing new antimicrobial agents (Patel & Shaikh, 2011). Additionally, Temiz‐Arpacı et al. (2005) reported the synthesis of benzoxazole derivatives with broad-spectrum activity against Candida species, indicating potential antifungal applications (Temiz‐Arpacı et al., 2005).

Anticonvulsant Activity

Research by El Kayal et al. (2022) on related compounds found potential anticonvulsant activities, although the specific compounds they synthesized did not show significant effects. This suggests the need for further exploration in this area (El Kayal et al., 2022).

Photophysical Properties

Finally, Padalkar et al. (2011) explored the photophysical characteristics of related fluorescent derivatives, indicating the compound's potential application in material science, particularly in the development of new fluorescent materials (Padalkar et al., 2011).

properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2/c22-14-6-8-16(17(23)11-14)21-25-18-12-15(7-9-19(18)27-21)24-20(26)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGVXMJZAPFVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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